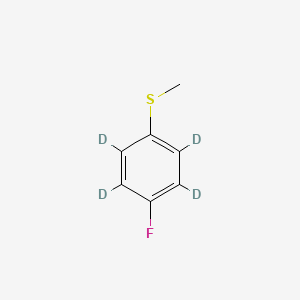

4-Fluorothioanisole-d4

Description

BenchChem offers high-quality 4-Fluorothioanisole-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorothioanisole-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUMHENRNCUHOH-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])SC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661980 | |

| Record name | 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189510-57-3 | |

| Record name | 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluorothioanisole-d4

This guide provides a comprehensive overview of a robust synthetic route to obtain 4-Fluorothioanisole-d4, a deuterated analog of 4-fluorothioanisole. This isotopically labeled compound is a valuable tool for researchers in drug metabolism, pharmacokinetic studies, and as an internal standard in mass spectrometry-based bioanalysis. The strategic placement of deuterium atoms on the aromatic ring offers a significant mass shift, facilitating its distinction from the unlabeled counterpart without altering its fundamental chemical reactivity.

This document delves into the rationale behind the chosen synthetic pathway, detailed experimental procedures, safety considerations, and methods for characterization and purity assessment. The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Strategic Approach to the Synthesis of 4-Fluorothioanisole-d4

The synthesis of 4-Fluorothioanisole-d4 is strategically designed in a multi-step process that ensures high isotopic purity and good overall yield. The chosen pathway commences with a commercially available deuterated starting material, 1-bromo-4-fluorobenzene-d4, to ensure the incorporation of deuterium in the desired positions of the aromatic ring. The subsequent steps involve the formation of a Grignard reagent, reaction with elemental sulfur to introduce the thiol group, and a final methylation to yield the target molecule.

This approach is favored due to the reliability of each reaction class and the ability to control the introduction of the key functional groups in a stepwise manner. The use of a pre-deuterated starting material circumvents the need for a potentially complex and less selective direct deuteration of 4-fluorothioanisole or its precursors.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for 4-Fluorothioanisole-d4.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluorothiophenol-d4 via Grignard Reaction

This procedure outlines the formation of the deuterated thiophenol intermediate.

Core Directive: Grignard Reagent Formation and Reaction with Sulfur

The formation of a Grignard reagent is highly sensitive to moisture; therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[1] The subsequent reaction with elemental sulfur provides a direct method for the formation of a thiolate, which upon acidification, yields the desired thiol.[2]

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

The flask is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve 1-bromo-4-fluorobenzene-d4 (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.[3][4]

-

Add a small portion of the 1-bromo-4-fluorobenzene-d4 solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining 1-bromo-4-fluorobenzene-d4 solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 4-fluorophenyl-d4-magnesium bromide.

-

-

Reaction with Elemental Sulfur:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate flask, suspend elemental sulfur powder (1.1 equivalents) in anhydrous THF.

-

Slowly add the sulfur suspension to the cold Grignard reagent solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield crude 4-fluorothiophenol-d4. This intermediate can be purified by vacuum distillation or used directly in the next step.

-

Part 2: Methylation of 4-Fluorothiophenol-d4

This final step introduces the methyl group to yield the target compound, 4-Fluorothioanisole-d4.

Core Directive: S-Methylation

The methylation of a thiophenol is a standard nucleophilic substitution reaction. A suitable base is used to deprotonate the thiol, forming a more nucleophilic thiolate, which then reacts with a methylating agent like methyl iodide.[5][6]

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the crude 4-fluorothiophenol-d4 (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Add a solid base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

-

Methylation:

-

Add methyl iodide (1.2 equivalents) dropwise to the suspension.[7][8]

-

Continue to stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

-

Workup and Purification:

-

Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.

-

Concentrate the filtrate in vacuo to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude 4-Fluorothioanisole-d4 can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield the pure product.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 1-Bromo-4-fluorobenzene-d4 | C₆D₄BrF | 179.02 | Liquid | 150[3] |

| 4-Fluorothiophenol-d4 | C₆HD₄FS | 132.20 | Liquid | ~168 (for non-deuterated) |

| 4-Fluorothioanisole-d4 | C₇H₃D₄FS | 146.22 | Liquid | 184-185 (for non-deuterated) |

Scientific Integrity & Logic

Causality Behind Experimental Choices:

-

Choice of Starting Material: The use of commercially available 1-bromo-4-fluorobenzene-d4 with a high isotopic purity (typically >98 atom % D) is crucial for achieving a high isotopic enrichment in the final product.[3] This pre-labeled starting material simplifies the synthesis and avoids potentially low-yielding or non-selective deuteration steps on the fluorinated aromatic ring.

-

Grignard Reaction Conditions: The use of anhydrous THF as a solvent is standard for Grignard reagent formation as it solvates the magnesium species, facilitating the reaction. The exclusion of water is paramount as Grignard reagents are strong bases and will be quenched by any protic source.[1][9]

-

Reaction with Elemental Sulfur: Elemental sulfur (in its S₈ crown form) is an effective electrophile for reaction with the nucleophilic carbon of the Grignard reagent. This method is a well-established route to thiols.

-

Methylation Conditions: Potassium carbonate is a mild and effective base for deprotonating the thiophenol. Its insolubility in many organic solvents allows for easy removal by filtration after the reaction. Methyl iodide is a highly reactive and efficient methylating agent for this type of S-alkylation.[5][10]

Trustworthiness Through Self-Validating Systems:

The progress of each reaction step should be monitored by appropriate analytical techniques.

-

TLC: A simple and effective way to monitor the consumption of starting materials and the formation of products.

-

GC-MS: Ideal for monitoring the volatile components of the reaction mixture. It can also provide preliminary information on the mass of the products, confirming the incorporation of deuterium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for confirming the structure of the intermediates and the final product. The absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum of the final product, coupled with the expected signals in the ¹⁹F NMR, provides strong evidence for successful deuteration.

-

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass of the deuterated product and for determining the isotopic purity by analyzing the distribution of isotopologues.

Safety and Handling

-

Grignard Reagents: Are highly flammable, corrosive, and react violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and gloves, must be worn.[9][11]

-

Methyl Iodide: Is a toxic and volatile substance. It should be handled exclusively in a fume hood, and skin contact should be avoided. Nitrile or neoprene gloves are recommended.[7][8]

-

Solvents: Anhydrous ethers like THF can form explosive peroxides upon storage and should be handled with care.

Characterization and Quality Control

The final product, 4-Fluorothioanisole-d4, must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

-

¹H NMR: Will show a singlet for the methyl protons and a significant reduction in the intensity of the aromatic proton signals compared to the non-deuterated standard.

-

¹³C NMR: Will show the expected carbon signals, with those directly attached to deuterium appearing as multiplets due to C-D coupling.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

-

GC-MS: The mass spectrum will show a molecular ion peak corresponding to the mass of 4-Fluorothioanisole-d4, providing direct evidence of deuterium incorporation.

-

HRMS: Will provide the exact mass of the molecular ion, confirming the elemental composition and allowing for the calculation of isotopic purity.

References

-

Deuterated Compounds in Electronics. (n.d.). Zeochem. Retrieved from [Link]

-

What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]

- Process for the preparation of 4-fluorothiophenol. (1995). Google Patents.

-

Use of Methyliodide in o-Methylation of organic compounds. (2018). Juniper Publishers. Retrieved from [Link]

-

Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry. (2004). PubMed. Retrieved from [Link]

- Process for the preparation of 4-fluorothiophenol. (1994). Google Patents.

- Process for the preparation of p-bromofluorobenzene. (1998). Google Patents.

-

C1 Building Blocks: New Approaches for Thiomethylations and Esterification. (2023). DiVA. Retrieved from [Link]

-

Can thiols be created using a Grignard reagent? (2018, October 16). Chemistry Stack Exchange. Retrieved from [Link]

-

1-Bromo-4-fluorobenzene-d4 (98% (CP)). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

-

One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. (2019). The Royal Society of Chemistry. Retrieved from [Link]

-

1-Bromo-4-fluorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. (2015). ResearchGate. Retrieved from [Link]

-

Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]

-

Hydrogen/deuterium exchange of cross-linkable α-amino acid derivatives in deuterated triflic acid. (2014). ResearchGate. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

- Methylation synthesis method of N-heterocyclic compound. (2018). Google Patents.

-

Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. (2021). ACS Publications. Retrieved from [Link]

- Production of 4-fluorothiophenol. (1996). Google Patents.

-

Hydrogen/deuterium exchange of cross-linkable α-amino acid derivatives in deuterated triflic acid. (2014). PubMed. Retrieved from [Link]

-

Methylation using iodomethane. (2020, October 28). Reddit. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 1-Bromo-4-fluorobenzene-d4 D 98atom , 98 CP 50592-31-9 [sigmaaldrich.com]

- 4. 1-Bromo-4-fluorobenzene-d4 (98% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. calibrechem.com [calibrechem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. quora.com [quora.com]

- 10. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 11. acs.org [acs.org]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Fluorothioanisole-d4

This guide provides a comprehensive technical overview of 4-Fluorothioanisole-d4, a deuterated analog of 4-Fluorothioanisole. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document delves into the molecular structure, synthesis, and key applications of this compound, offering field-proven insights and practical methodologies.

Introduction: The Significance of Deuteration in Modern Research

The strategic replacement of hydrogen with its stable isotope, deuterium, is a powerful tool in the chemical and pharmaceutical sciences. This subtle change in mass can have profound effects on the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond. This principle is widely exploited in drug metabolism studies to enhance metabolic stability, reduce the formation of toxic metabolites, and prolong the therapeutic effect of a drug. Furthermore, the unique spectroscopic signature of deuterated compounds makes them invaluable as internal standards in quantitative analysis.

4-Fluorothioanisole-d4, with its deuterated phenyl ring, serves as an important tool in various research applications, from mechanistic studies of enzymatic reactions to sensitive quantification in complex biological matrices.

Molecular Structure and Physicochemical Properties

4-Fluorothioanisole-d4 possesses a molecular structure where the four hydrogen atoms on the phenyl ring of 4-Fluorothioanisole have been replaced by deuterium atoms.

Chemical Structure:

Figure 1: Chemical structure of 4-Fluorothioanisole-d4.

A summary of its key physicochemical properties is presented in the table below. For comparative purposes, the properties of the non-deuterated analog, 4-Fluorothioanisole, are also included.

| Property | 4-Fluorothioanisole-d4 | 4-Fluorothioanisole | Reference |

| CAS Number | 1189510-57-3 | 371-15-3 | [1] |

| Molecular Formula | C₇H₃D₄FS | C₇H₇FS | [2] |

| Molecular Weight | 146.22 g/mol | 142.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light yellow to red clear liquid | |

| Boiling Point | ~184-185 °C (predicted) | 184-185 °C | |

| Density | ~1.18 g/mL at 25 °C (predicted) | 1.167 g/mL at 25 °C | |

| Refractive Index | ~1.551 (predicted) | n20/D 1.551 |

Synthesis of 4-Fluorothioanisole-d4

While a specific, detailed synthesis protocol for 4-Fluorothioanisole-d4 is not widely published, a plausible synthetic route can be devised based on established methods for the deuteration of aromatic compounds and the synthesis of thioethers. A common approach involves the deuteration of a suitable precursor followed by the introduction of the methylthio group.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from commercially available 4-fluorothiophenol.

Figure 2: Proposed synthetic workflow for 4-Fluorothioanisole-d4.

Experimental Protocol (Exemplary)

The following is a generalized protocol that can be adapted for the synthesis of 4-Fluorothioanisole-d4. Note: This protocol should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Deuteration of 4-Fluorothiophenol

-

Reaction Setup: In a sealed, heavy-walled glass reactor, combine 4-fluorothiophenol (1.0 eq), deuterium oxide (D₂O, >10 eq), and a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-200 °C) for an extended period (24-48 hours). The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Workup: After cooling to room temperature, carefully neutralize the acid with a suitable base (e.g., Na₂CO₃). Extract the deuterated product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4-fluorothiophenol-d4.

Step 2: Methylation of 4-Fluorothiophenol-d4

-

Reaction Setup: Dissolve the crude 4-fluorothiophenol-d4 (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF).

-

Deprotonation: Add a base (e.g., sodium hydride (NaH), 1.1 eq, or potassium carbonate (K₂CO₃), 2.0 eq) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes.

-

Methylation: Add a methylating agent (e.g., methyl iodide (CH₃I), 1.2 eq, or dimethyl sulfate ((CH₃)₂SO₄), 1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure 4-Fluorothioanisole-d4.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl (SCH₃) protons. The aromatic region, which shows complex multiplets in the non-deuterated compound, will be largely absent due to the deuterium substitution. A small residual proton signal may be observed depending on the isotopic purity.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon and the aromatic carbons. The C-D couplings will result in multiplets for the deuterated carbons, and the signals may be broader than in the non-deuterated analog.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet, as the coupling to the ortho-deuteriums will be minimal.

-

²H NMR: The deuterium NMR spectrum will show signals in the aromatic region, confirming the incorporation of deuterium onto the phenyl ring.

Mass Spectrometry (MS)

The mass spectrum of 4-Fluorothioanisole-d4 will show a molecular ion peak (M⁺) at m/z 146.22. The fragmentation pattern is expected to be similar to that of the non-deuterated analog, with key fragments corresponding to the loss of the methyl group and other characteristic cleavages of the thioether linkage. The presence of the four deuterium atoms will be evident in the mass of the fragment ions containing the aromatic ring.

Applications in Research and Development

The unique properties of 4-Fluorothioanisole-d4 make it a valuable tool in several areas of scientific research.

Internal Standard in Quantitative Analysis

Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (e.g., LC-MS/MS) and NMR (qNMR).[3] 4-Fluorothioanisole-d4 can serve as an excellent internal standard for the quantification of 4-Fluorothioanisole and structurally related compounds.

Workflow for Use as an Internal Standard in LC-MS/MS:

Figure 3: Workflow for using 4-Fluorothioanisole-d4 as an internal standard in LC-MS/MS.

Protocol for Quantitative NMR (qNMR)

-

Sample Preparation: Accurately weigh a known amount of the sample to be analyzed and a known amount of 4-Fluorothioanisole-d4 as the internal standard into an NMR tube.

-

Dissolution: Add a suitable deuterated solvent (e.g., CDCl₃) to completely dissolve both the sample and the internal standard.

-

NMR Acquisition: Acquire a quantitative ¹H or ¹⁹F NMR spectrum with appropriate parameters (e.g., long relaxation delay) to ensure accurate integration.

-

Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte)

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of nuclei giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Mechanistic Studies and Kinetic Isotope Effect

The deuteration of the aromatic ring in 4-Fluorothioanisole-d4 can be used to probe the mechanisms of reactions involving this moiety. For example, in studies of enzymatic or catalytic oxidation of the sulfur atom, the presence of deuterium on the ring can help to elucidate whether the aromatic ring is involved in the rate-determining step of the reaction. While the primary kinetic isotope effect is expected at the site of bond cleavage, secondary isotope effects can provide valuable information about the transition state of a reaction.

Conclusion

4-Fluorothioanisole-d4 is a valuable isotopically labeled compound with significant potential in analytical and mechanistic studies. Its utility as an internal standard in quantitative mass spectrometry and NMR is a key application, offering enhanced accuracy and precision. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its synthesis and spectroscopic properties can be reliably predicted based on established chemical principles. As the demand for sensitive and accurate analytical methods continues to grow, the importance of deuterated standards like 4-Fluorothioanisole-d4 in research and development will undoubtedly increase.

References

- [Link to a general article on kinetic isotope effect]

- [Link to a relevant article on deuter

- [Link to a relevant article on qNMR]

-

Pharmaffiliates. 4-Fluorothioanisole-d4 product page. [Link]

- [Link to a relevant article on synthesis of deuterated arom

-

PubChem. 4-Fluorothioanisole compound summary. [Link]

Sources

Introduction: The Role of Isotopic Labeling in Precision Bioanalysis

An In-depth Technical Guide to 4-Fluorothioanisole-d4

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the mantra is "what you can't measure, you can't improve." The precise quantification of drug candidates, metabolites, and biomarkers in complex biological matrices is paramount for establishing pharmacokinetic profiles, determining efficacy, and ensuring safety. This necessity drives the demand for highly specific and reliable analytical reagents. 4-Fluorothioanisole-d4 (CAS Number: 1189510-57-3) emerges as a critical tool in this domain.[1] It is the deuterium-labeled analog of 4-Fluorothioanisole, a common structural motif in medicinal chemistry.

This guide provides a comprehensive overview of 4-Fluorothioanisole-d4, delving into its synthesis, physicochemical properties, and, most importantly, its core application as an internal standard in quantitative mass spectrometry. We will explore the causality behind its use, the validation of its identity, and the practical workflows where it provides significant value.

Physicochemical Profile and Key Identifiers

The defining characteristic of 4-Fluorothioanisole-d4 is the substitution of four hydrogen atoms on the phenyl ring with deuterium. This isotopic enrichment is the source of its utility, creating a compound that is chemically identical to its non-labeled counterpart but physically distinguishable by its mass.

| Property | 4-Fluorothioanisole-d4 | 4-Fluorothioanisole (for comparison) |

| CAS Number | 1189510-57-3[1] | 371-15-3[2][3][4] |

| Molecular Formula | C₇H₃D₄FS[1] | C₇H₇FS[2][4] |

| Molecular Weight | 146.22 g/mol [1] | 142.19 g/mol [2][3][4] |

| Appearance | Colourless Oil[1] | Colorless to light yellow clear liquid[2][4] |

| Boiling Point | Not specified | 184-185 °C[2][3][5] |

| Density | Not specified | 1.167 g/mL at 25 °C[2][3][5] |

| Storage Conditions | 2-8°C Refrigerator[1] | Room Temperature[6] |

| Synonyms | 1-Fluoro-4-(methylthio)-benzene-d4; 4-Fluorophenyl Methyl Sulfide-d4[1] | 4-Fluorophenyl methyl sulfide; 1-Fluoro-4-(methylthio)benzene[3] |

Rationale and Approach to Synthesis: Achieving High Isotopic Purity

The synthesis of a deuterated standard like 4-Fluorothioanisole-d4 is driven by the need for high isotopic purity and stability. The deuterium labels must not be susceptible to back-exchange under typical experimental or physiological conditions. Placing the deuterium on an aromatic ring provides this necessary stability.

A plausible and efficient synthetic pathway involves the thiomethylation of a deuterated precursor. The choice of starting material is critical; 1-bromo-4-fluorobenzene-d4 would be an ideal candidate. This approach ensures the deuterium is incorporated early and is not compromised in subsequent steps.

Proposed Synthetic Workflow

The following protocol outlines a robust method for the synthesis of 4-Fluorothioanisole-d4.

-

Precursor Activation: The synthesis begins with the deuterated aryl halide, 1-bromo-4-fluorobenzene-d4. This is converted into a more reactive intermediate, such as a Grignard reagent or an organolithium species. This step is crucial as it transforms the electrophilic carbon of the C-Br bond into a nucleophilic one.

-

Thiomethylation: The activated aryl-d4 intermediate is then reacted with a sulfur electrophile. Dimethyl disulfide (CH₃SSCH₃) is an excellent choice. The nucleophilic aryl-d4 attacks one of the sulfur atoms, cleaving the S-S bond and forming the desired thioether linkage.

-

Work-up and Purification: The reaction mixture is quenched with a mild acid (e.g., aqueous ammonium chloride) to neutralize any remaining reactive species. The crude product is then extracted using an organic solvent (e.g., ethyl acetate). Purification is typically achieved via silica gel column chromatography to isolate the final product with high purity.

Sources

The Strategic Application of Deuterated Thioanisoles in Modern Scientific Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The substitution of hydrogen with its stable, heavier isotope, deuterium, offers a subtle yet powerful tool in the arsenal of chemical and pharmaceutical sciences. This guide provides an in-depth exploration of the applications of deuterated thioanisoles, a class of compounds that has garnered significant interest for its utility in a range of scientific disciplines. From elucidating complex reaction mechanisms to enhancing the pharmacokinetic profiles of therapeutic agents, deuterated thioanisoles serve as versatile probes and modulators. This document will delve into the core principles underlying their application, provide detailed experimental protocols, and offer insights into the causality behind experimental design, thereby equipping researchers with the knowledge to effectively leverage these powerful molecules in their work.

Introduction: The Deuterium Advantage in the Thioanisole Scaffold

Thioanisole (methylthiobenzene) is a fundamental structural motif present in numerous biologically active molecules and serves as a valuable building block in organic synthesis. The strategic incorporation of deuterium into the thioanisole scaffold—be it on the methyl group (e.g., trideuteromethylthiobenzene) or the aromatic ring—imparts unique physicochemical properties that can be exploited for various scientific applications. The primary basis for these applications lies in the kinetic isotope effect (KIE) , a phenomenon where the greater mass of deuterium compared to protium leads to a stronger carbon-deuterium (C-D) bond.[1][] Cleavage of a C-D bond typically requires more energy and thus proceeds at a slower rate than the cleavage of a corresponding carbon-hydrogen (C-H) bond.[] This seemingly minor alteration has profound implications for reaction kinetics and metabolic stability.

This guide will explore three principal areas where deuterated thioanisoles have made a significant impact:

-

Quantitative Bioanalysis: As superior internal standards in mass spectrometry-based assays.

-

Mechanistic Chemistry: As probes for elucidating reaction mechanisms through the kinetic isotope effect.

-

Drug Discovery and Development: As a strategy to modulate metabolic pathways and improve drug properties.[3][4][5][6][7][8]

Deuterated Thioanisoles as Internal Standards in Quantitative Mass Spectrometry

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting for variability during sample preparation and analysis.[9][10] Deuterated compounds are considered the "gold standard" for use as internal standards due to their near-identical chemical and physical properties to the analyte of interest.[11][12][13]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Deuterated internal standards are employed in a technique known as isotope dilution mass spectrometry. A known amount of the deuterated standard is spiked into the sample at the earliest stage of preparation.[10] Because the deuterated standard and the non-deuterated analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[9][12][13] By measuring the ratio of the analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved.[14]

Advantages of Deuterated Thioanisole Internal Standards

| Feature | Advantage | Rationale |

| Co-elution | Minimizes matrix effects | The deuterated standard and analyte experience the same chromatographic environment and any ion suppression or enhancement from co-eluting matrix components will affect both similarly.[13] |

| Similar Ionization Efficiency | Reduces variability in MS response | The ionization efficiency in the mass spectrometer's source is nearly identical for the analyte and its deuterated counterpart.[12] |

| Mass Difference | Allows for distinct detection | The mass difference between the analyte and the deuterated standard enables their simultaneous but separate detection by the mass spectrometer. |

| High Purity | Ensures accurate quantification | High isotopic enrichment (>98%) and chemical purity (>99%) are essential for reliable results.[9] |

Experimental Protocol: Quantification of a Thioanisole-Containing Analyte using a Deuterated Internal Standard

Objective: To accurately quantify a thioanisole-containing drug candidate in human plasma.

Materials:

-

Analyte (e.g., a novel kinase inhibitor with a thioanisole moiety)

-

Deuterated internal standard (e.g., the same kinase inhibitor with a trideuteromethyl-thioanisole group)

-

Human plasma

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)

-

Methanol (reconstitution solvent)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)[14]

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., DMSO).

-

Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank human plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 50 µL of plasma sample (unknown, standard, or QC), add 10 µL of the deuterated internal standard working solution (at a fixed concentration).

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol.

-

-

LC-MS/MS Analysis:

-

Inject a portion of the reconstituted sample onto the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of the analyte from other plasma components.

-

Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard (e.g., parent and product ion masses for multiple reaction monitoring - MRM).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for determining the kinetic isotope effect.

Deuterated Thioanisoles in Drug Discovery and Development

The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. [1][5]This can lead to a more favorable pharmacokinetic profile, potentially resulting in improved efficacy, reduced side effects, and a lower dosing frequency. [][3][6][7][15]

Modulating Metabolism through Deuteration

If a thioanisole moiety in a drug candidate is a site of metabolic oxidation (a "soft spot"), deuteration of the methyl group can slow down this metabolic process due to the kinetic isotope effect. [5][16]This can lead to:

-

Increased Half-Life: A slower rate of metabolism can increase the drug's half-life in the body, potentially allowing for less frequent dosing. [15]* Reduced Formation of Metabolites: By blocking a major metabolic pathway, deuteration can reduce the formation of potentially toxic or inactive metabolites.

-

Improved Bioavailability: For orally administered drugs, slowing down first-pass metabolism in the liver can increase the amount of active drug that reaches systemic circulation. [15]* Altered Metabolic Pathways: Blocking one metabolic pathway may lead to an increase in metabolism through alternative routes, which needs to be carefully evaluated. [5]

Case Study Example: Hypothetical Thioanisole-Containing Drug

Consider a drug candidate where the thioanisole methyl group is oxidized by cytochrome P450 enzymes to a hydroxymethyl metabolite, which is then further metabolized and cleared.

| Compound | In Vitro Metabolic Stability (t½, min) | In Vivo Half-Life (h) |

| Non-deuterated Drug | 30 | 2 |

| Deuterated Drug (CD3) | 90 | 6 |

In this hypothetical example, deuteration of the thioanisole methyl group leads to a threefold increase in both in vitro metabolic stability and in vivo half-life. This could translate to a more effective drug that can be administered less frequently.

Experimental Protocol: Assessing the Impact of Deuteration on Metabolic Stability

Objective: To compare the in vitro metabolic stability of a thioanisole-containing compound and its deuterated analogue.

Materials:

-

Non-deuterated test compound

-

Deuterated test compound

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (quenching solvent)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

-

Add the test compound (non-deuterated or deuterated) to the microsome solution and pre-incubate for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).

-

Compare the half-lives of the non-deuterated and deuterated compounds.

-

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion: A Versatile Tool for Scientific Advancement

Deuterated thioanisoles represent a powerful and versatile class of molecules with broad applications across various scientific disciplines. Their use as internal standards in quantitative bioanalysis provides unparalleled accuracy and precision. As mechanistic probes, they offer a direct means of investigating reaction pathways through the kinetic isotope effect. In drug discovery and development, the strategic incorporation of deuterium into thioanisole-containing molecules presents a viable strategy for enhancing pharmacokinetic properties and developing safer, more effective medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently and effectively apply deuterated thioanisoles in their own work, driving innovation and advancing scientific knowledge.

References

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

BOC Sciences. (n.d.). Deuterium in Pharmaceuticals - Deuterated Drug Discovery - Deuterium(2H) Labeling. YouTube. [Link]

-

Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

IIST. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 623–642. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

-

Aishima, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

-

Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. [Link]

-

Kassahun, K., et al. (2001). Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. Chemical Research in Toxicology, 14(11), 1565–1572. [Link]

-

Zhang, W., & Wang, Y. (2019). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. Analytical Chemistry, 91(21), 13591–13595. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398. [Link]

-

Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Biochemistry, 14(9), 2024–2031. [Link]

-

Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. [Link]

-

Wang, Y., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Organic Chemistry, 26(1), 2-15. [Link]

-

Am Ende, C. W., et al. (2019). Mechanistic studies of a “Declick” reaction. Chemical Science, 10(40), 9325–9331. [Link]

-

Syroeshkin, A. V., et al. (2022). Deuterium as a tool for changing the properties of pharmaceutical substances (Review). Pharmaceutical Chemistry Journal, 56(1), 1-8. [Link]

-

ResearchGate. (n.d.). Mechanistic studies A Deuterium labeling experiments (highlighted in red). [Link]

-

Knier, B. L., & Jencks, W. P. (1980). Kinetic isotope effects involving deuteriated aniline nucleophiles. Journal of the Chemical Society, Chemical Communications, (5), 221-222. [Link]

-

Li, X. (2016). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. University of California, Merced. [Link]

-

De Feyter, H. M., et al. (2018). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports, 8(1), 1-11. [Link]

-

Wikipedia. (n.d.). Thioanisole. [Link]

Sources

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. researchgate.net [researchgate.net]

- 4. research.uniupo.it [research.uniupo.it]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 13. texilajournal.com [texilajournal.com]

- 14. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isotope.com [isotope.com]

- 16. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Quintessential Internal Standard: A Guide to 4-Fluorothioanisole-d4 in Quantitative Mass Spectrometry

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, environmental monitoring, and clinical research, the demand for precision and accuracy is paramount. The inherent variability of complex matrices and the subtleties of instrumental response necessitate the use of robust analytical methodologies. It is in this context that stable isotope-labeled internal standards have emerged as an indispensable tool. This comprehensive guide delves into the application of 4-Fluorothioanisole-d4 as a high-fidelity internal standard for mass spectrometry-based quantification, offering detailed protocols and expert insights for its effective implementation.

The Imperative for an Ideal Internal Standard

The fundamental principle of using an internal standard is to introduce a known quantity of a substance that closely mimics the analyte of interest throughout the analytical process—from sample preparation to detection. This co-eluting, chemically similar analog compensates for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument drift.[1][2] Deuterated standards, such as 4-Fluorothioanisole-d4, are considered the gold standard due to their near-identical physicochemical properties to the native analyte, with the key distinction being a mass shift that allows for their independent detection by the mass spectrometer.

Why 4-Fluorothioanisole-d4?

The selection of 4-Fluorothioanisole-d4 as an internal standard is underpinned by a confluence of advantageous chemical and physical properties:

-

Structural Analogy: Its core structure is analogous to a range of aromatic sulfur-containing compounds, making it a suitable internal standard for the quantification of environmental pollutants (e.g., thioanisoles in water), drug metabolites, or other small molecules bearing this functional group.

-

Deuterium Labeling: The four deuterium atoms on the phenyl ring provide a significant mass shift of +4 Da compared to the unlabeled compound. This mass difference is sufficient to prevent isotopic crosstalk while ensuring that the chromatographic behavior and ionization efficiency remain virtually identical to the analyte.

-

Chemical Inertness and Stability: The fluorine and thioether functionalities confer a high degree of chemical stability, rendering it resistant to degradation during sample processing and analysis.

-

Favorable Mass Spectrometric Properties: The molecule exhibits predictable and stable fragmentation patterns under electron ionization (EI) and other ionization techniques, which is crucial for developing sensitive and specific selected reaction monitoring (SRM) methods.

Physicochemical and Mass Spectral Properties

A thorough understanding of the properties of 4-Fluorothioanisole-d4 is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₇H₃D₄FS | N/A |

| Molecular Weight | 146.22 g/mol | Calculated |

| Boiling Point | 184-185 °C (for non-deuterated) | [3][4] |

| Density | 1.167 g/mL at 25 °C (for non-deuterated) | [3][4][5] |

Mass Spectral Fragmentation (Predicted from 4-Fluoroanisole)

Predicting the fragmentation of 4-Fluorothioanisole-d4 can be guided by the known mass spectrum of its non-deuterated analog, 4-fluoroanisole. The primary fragmentation pathways involve the loss of the methyl group and subsequent cleavages of the aromatic ring.

| Ion Description | Predicted m/z for 4-Fluorothioanisole | Predicted m/z for 4-Fluorothioanisole-d4 |

| Molecular Ion [M]⁺ | 142 | 146 |

| [M - CH₃]⁺ | 127 | 131 |

| [M - SCH₃]⁺ | 95 | 99 |

| [C₄H₂D₄]⁺ | N/A | 56 |

Application as an Internal Standard in GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The use of 4-Fluorothioanisole-d4 as an internal standard in GC-MS workflows significantly enhances the reliability of quantitative data.

General Workflow for Quantitative GC-MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using 4-Fluorothioanisole-d4 as an internal standard.

Protocol: Quantitative Analysis of a Thioanisole Analyte in Water by GC-MS (SRM)

This protocol provides a framework for the quantification of a hypothetical thioanisole analyte in a water matrix.

1. Materials and Reagents

-

4-Fluorothioanisole-d4 solution (100 µg/mL in methanol)

-

Thioanisole analyte standard

-

Hexane (pesticide residue grade)

-

Sodium chloride (analytical grade, baked at 400°C for 4 hours)

-

Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)

-

Deionized water (18.2 MΩ·cm)

-

2 mL GC vials with PTFE-lined septa

2. Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of the thioanisole analyte and 4-Fluorothioanisole-d4 in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into deionized water to achieve concentrations ranging from 1 to 100 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of 4-Fluorothioanisole-d4 at 1 µg/mL in methanol.

3. Sample Preparation

-

To a 100 mL volumetric flask, add 100 mL of the water sample.

-

Spike the sample with 10 µL of the 1 µg/mL 4-Fluorothioanisole-d4 working solution to achieve a final concentration of 10 ng/mL.

-

Add 30 g of sodium chloride and shake to dissolve.

-

Perform a liquid-liquid extraction (LLE) by adding 10 mL of hexane and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the hexane (upper) layer.

-

Repeat the extraction with a fresh 10 mL portion of hexane and combine the extracts.

-

Dry the combined hexane extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL GC vial for analysis.

4. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

-

Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent

-

Ion Source: Electron Ionization (EI), 70 eV, 230°C

-

Acquisition Mode: Selected Reaction Monitoring (SRM)

5. Selected Reaction Monitoring (SRM) Transitions

The following table provides hypothetical SRM transitions for a thioanisole analyte and 4-Fluorothioanisole-d4. These transitions should be optimized for the specific instrument used.[6][7][8][9][10]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thioanisole Analyte | 124 (M⁺) | 109 ([M-CH₃]⁺) | 15 |

| Thioanisole Analyte | 124 (M⁺) | 91 ([C₇H₇]⁺) | 20 |

| 4-Fluorothioanisole-d4 | 146 (M⁺) | 131 ([M-CH₃]⁺) | 15 |

| 4-Fluorothioanisole-d4 | 146 (M⁺) | 99 ([M-SCH₃]⁺) | 25 |

6. Data Analysis and Quantification

-

Integrate the peak areas for the specified SRM transitions of the analyte and 4-Fluorothioanisole-d4.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration)

-

Generate a calibration curve by plotting the area ratio (Analyte Area / IS Area) against the analyte concentration.

-

Determine the concentration of the analyte in the samples by applying the area ratio to the calibration curve.

Synthesis of 4-Fluorothioanisole-d4

For researchers requiring a custom synthesis of 4-Fluorothioanisole-d4, a common approach involves the deuteration of a suitable aromatic precursor. One plausible synthetic route is outlined below.

General Synthetic Protocol:

-

Diazotization: 4-Fluoroaniline is treated with sodium nitrite in a deuterated acidic medium (e.g., DCl in D₂O) to form the corresponding diazonium salt. This step is crucial for introducing deuterium into the aromatic ring.

-

Thiocyanation: The diazonium salt is then subjected to a Sandmeyer-type reaction with potassium thiocyanate and a copper(I) catalyst to introduce the thiocyanate group onto the aromatic ring.

-

Reduction and Methylation: The resulting thiocyanate is reduced to the corresponding thiophenol. Subsequent methylation with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), would yield 4-Fluorothioanisole-d4.

Alternative methods for deuterating aromatic compounds often involve H-D exchange reactions using deuterated water (D₂O) at high temperatures and pressures, or acid/base catalysis.[11][12]

Conclusion

4-Fluorothioanisole-d4 stands as a robust and versatile internal standard for quantitative mass spectrometry. Its chemical and physical properties, which closely mirror those of many aromatic sulfur-containing analytes, combined with a distinct mass shift, enable highly accurate and precise measurements. The protocols and insights provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently implement 4-Fluorothioanisole-d4 in their analytical workflows, thereby enhancing the quality and reliability of their quantitative data. The principles outlined herein are broadly applicable and can be adapted to a wide array of analytes and matrices, underscoring the utility of this valuable analytical tool.

References

-

Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed Central. [Link]

-

4-Fluoroanisole | C7H7FO - PubChem. [Link]

- Method for preparing deuterated aromatic compounds - Google P

-

Selected reaction monitoring for quantitative proteomics: a tutorial - PMC. PubMed Central. [Link]

-

Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis - YouTube. [Link]

-

Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry - ASTM. [Link]

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]

-

Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. [Link]

-

GC-MS analysis of thiols from air: what are options to concentrate sapmple? - ResearchGate. [Link]

-

Comparison of selected reaction monitoring (SRM), where only one... - ResearchGate. [Link]

- A method for synthesizing deuterated aromatic compounds - Google P

-

Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. [Link]

-

GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - SciRP.org. [Link]

-

3M Environmental Laboratory. [Link]

-

common fragmentation mechanisms in mass spectrometry - YouTube. [Link]

-

Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and - SAR Publication. [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. [Link]

-

MRM/SRM page - UWPR. [Link]

-

4-FLUOROTHIOANISOLE - ChemBK. [Link]

-

4-Fluorothioanisole, 97% | 467693-5G | SIGMA-ALDRICH - Scientific Laboratory Supplies. [Link]

-

Synthesis of para-Deuterated 1-Methoxynaphthalene - YouTube. [Link]

-

Selected reaction monitoring mass spectrometry: a methodology overview - PubMed. [Link]

Sources

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. 4-FLUOROTHIOANISOLE | 371-15-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Selected reaction monitoring for quantitative proteomics: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. UWPR [proteomicsresource.washington.edu]

- 10. Selected reaction monitoring mass spectrometry: a methodology overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 12. tn-sanso.co.jp [tn-sanso.co.jp]

Application Note: A Novel Cysteine-Targeted Workflow Using a Hypothetical 4-Fluorothioanisole-d4 Derived Reagent

An in-depth analysis of current proteomics literature and chemical supplier databases indicates that 4-Fluorothioanisole-d4 is not a standard reagent used in established proteomics applications. Its primary utility appears to be as a labeled internal standard for analytical chemistry, particularly in environmental or metabolic studies involving thioanisole and related compounds.

However, the structure of 4-Fluorothioanisole-d4 presents an intriguing possibility for the development of a novel, hypothetical proteomics workflow. For the purpose of this guide, and in the spirit of scientific innovation, we will treat 4-Fluorothioanisole-d4 as a precursor to a new chemical tagging reagent.

Therefore, this document will serve as a forward-looking application note, proposing a novel methodology based on a hypothetical derivative of 4-Fluorothioanisole-d4. We will name this hypothetical reagent "Fluoro-Thio-Isobaric-Tag" (FTIT). This guide will detail the conceptual framework, potential applications, and a complete, albeit theoretical, protocol for its use in quantitative proteomics. This approach is designed to inspire new methods in chemical proteomics by leveraging the unique properties that the fluoro- and deuterated thioanisole scaffold could offer.

Title: FTIT (Fluoro-Thio-Isobaric-Tag) Reagents: A Novel Chemo-Selective Strategy for In-depth Quantification of Cysteine-Containing Peptides

Abstract

This application note introduces a novel, hypothetical workflow for the selective labeling and quantification of cysteine-containing peptides using a reagent derived from 4-Fluorothioanisole-d4, which we have termed FTIT (Fluoro-Thio-Isobaric-Tag). This method leverages a maleimide-functionalized thioanisole core to achieve high selectivity for cysteine residues. The presence of deuterium atoms allows for isobaric mass balancing, enabling multiplexed quantitative proteomics experiments. Furthermore, the terminal fluorine atom provides a unique signature for potential alternative fragmentation methods in mass spectrometry. We present the conceptual basis of this technology, a detailed protocol for its application in a typical proteomics workflow, and discuss its potential to advance research in areas such as redox biology and drug discovery.

Introduction

The study of post-translational modifications (PTMs) is critical to understanding cellular function and disease. Cysteine residues are particularly important as they can undergo a variety of modifications, including oxidation, nitrosylation, and glutathionylation, which play key roles in regulating protein function and signaling pathways. Therefore, the ability to accurately quantify changes in the abundance of cysteine-containing peptides is of paramount importance.

Current methods for quantitative proteomics, such as iTRAQ and TMT, primarily target primary amines (lysine residues and N-termini), providing a global view of protein abundance. However, methods for the specific quantification of cysteine-containing peptides are also highly valuable. Here, we propose a novel labeling reagent, FTIT, conceptually derived from 4-Fluorothioanisole-d4, to address this need.

Principle of the Method

The FTIT workflow is based on the selective reaction of a maleimide-functionalized thioanisole derivative with the sulfhydryl group of cysteine residues. The core structure of the FTIT reagent is designed to be synthesized in multiple isotopically-labeled forms, where the number of deuterium atoms is varied to create a set of isobaric tags.

Upon fragmentation in the mass spectrometer (MS/MS), a specific reporter ion, containing the fluorophenyl and deuterated methyl groups, is released. The intensity of this reporter ion in the low-mass region of the MS/MS spectrum is proportional to the abundance of the peptide from which it originated. This allows for the relative quantification of the same peptide across multiple samples.

Chemical Reaction

The proposed reaction involves the covalent modification of cysteine residues with the FTIT reagent. This reaction is highly specific and proceeds rapidly under mild conditions, making it suitable for complex biological samples.

Caption: Covalent labeling of a cysteine residue with the FTIT reagent.

Detailed Experimental Protocol

This protocol outlines the steps for a 4-plex FTIT labeling experiment.

Materials and Reagents

-

FTIT 4-plex Reagent Kit (Hypothetical)

-

Protein samples (e.g., cell lysates)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Urea

-

Tris-HCl, pH 8.5

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer capable of MS/MS fragmentation (e.g., Orbitrap)

Step-by-Step Methodology

-

Protein Extraction and Reduction:

-

Lyse cells or tissues in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.5.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

For each sample, take 100 µg of protein.

-

Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

-

-

Alkylation:

-

Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate non-cysteine thiols.

-

-

Protein Digestion:

-

Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.5.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

FTIT Labeling:

-

Acidify the digested samples with TFA to a final concentration of 0.1%.

-

Desalt the peptides using C18 SPE cartridges and dry them completely.

-

Reconstitute each peptide sample in 50 µL of labeling buffer (e.g., 50 mM HEPES, pH 7.5).

-

Add one vial of the appropriate FTIT reagent to each sample and incubate for 1 hour at room temperature.

-

-

Sample Pooling and Cleanup:

-

Combine the four labeled samples into a single tube.

-

Desalt the pooled sample using a C18 SPE cartridge and dry it completely.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the final sample in 0.1% TFA for LC-MS/MS analysis.

-

Analyze the sample on a high-resolution mass spectrometer using a data-dependent acquisition method.

-

Ensure the MS/MS method uses a collision energy sufficient to generate the FTIT reporter ions.

-

Application Note: High-Sensitivity Quantification of 4-Fluorothiophenol in Biological Matrices via PFB-Br Derivatization and LC-MS/MS, Utilizing 4-Fluorothioanisole-d4 as a Novel Internal Standard

Introduction: The Analytical Challenge of Thiophenols

Thiophenols and their derivatives are compounds of significant interest in pharmaceutical research, drug metabolism studies, and environmental analysis. Their high reactivity and potential for toxicity necessitate sensitive and accurate quantification methods. However, the inherent volatility and susceptibility to oxidation of the thiol group present considerable analytical challenges. Chemical derivatization is a powerful strategy to overcome these issues by converting the analyte into a more stable, less volatile, and more readily ionizable form, thereby enhancing its detectability in mass spectrometry.

This application note details a robust and highly sensitive method for the quantification of 4-Fluorothiophenol (4-FTP), a representative halogenated thiophenol, in complex biological matrices. The method is built upon two key pillars:

-

Pre-column derivatization with pentafluorobenzyl bromide (PFB-Br), a highly efficient reagent that targets the nucleophilic thiol group.[1][2] This reaction yields a stable thioether derivative with excellent chromatographic properties and a high propensity for electron capture, making it ideal for negative-ion mode mass spectrometry.

-

Use of a stable isotope-labeled (SIL) internal standard , 4-Fluorothioanisole-d4, to ensure the highest level of accuracy and precision.[3][4] As the ideal internal standard is an isotopically labeled version of the analyte, and a deuterated 4-FTP standard may not be readily available or may be prohibitively expensive[4], we propose the use of 4-Fluorothioanisole-d4. Its structural similarity and co-elution with the derivatized analyte allow it to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[3][5]

This comprehensive protocol provides researchers with a self-validating system for the reliable quantification of 4-FTP, a methodology that can be adapted for other thiophenols of interest.

The Cornerstone of Quantitative Accuracy: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly when dealing with complex sample matrices like plasma or urine, analytical variability can arise from multiple sources. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects.[4] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms (typically Hydrogen) with a heavier isotope (e.g., Deuterium).[6]

Why 4-Fluorothioanisole-d4 is an Excellent Choice:

-

Physicochemical Mimicry: 4-Fluorothioanisole-d4 closely mimics the derivatized 4-Fluorothiophenol in terms of chemical structure, extraction recovery, and chromatographic retention time.[5]

-

Co-elution: The deuterated standard co-elutes with the analyte, ensuring that both experience the same matrix effects and ionization suppression/enhancement at the same point in time.[3]

-

Mass Resolution: The mass difference of at least 3-4 Da between the analyte derivative and the internal standard ensures that their mass spectrometry signals are easily distinguishable and do not interfere with each other.[5]

-

Correction for Variability: By adding a known concentration of the SIL-IS at the beginning of the sample preparation process, any loss of analyte during extraction or inconsistency in derivatization efficiency is mirrored by the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, effectively nullifying these sources of error and dramatically improving the precision and accuracy of the results.[7]

The Derivatization Mechanism: Enhancing Sensitivity with PFB-Br

Pentafluorobenzyl bromide (PFB-Br) is a versatile and highly effective derivatizing agent for a wide range of nucleophiles, including thiols.[1][2] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

The Causality Behind the Choice:

-

Deprotonation: The reaction is performed under basic conditions (e.g., using potassium carbonate) to deprotonate the weakly acidic thiol group (-SH) of 4-Fluorothiophenol, forming a highly nucleophilic thiophenolate anion (-S⁻).

-

Nucleophilic Attack: This thiophenolate anion then attacks the electrophilic methylene carbon of PFB-Br.

-

Displacement: The bromide ion, an excellent leaving group, is displaced, resulting in the formation of a stable pentafluorobenzyl thioether derivative.[1]

The resulting derivative possesses several key advantages for LC-MS/MS analysis:

-

Enhanced Stability: The thioether bond is significantly more stable and less prone to oxidation than the original thiol group.

-

Improved Chromatography: The derivative is less polar, leading to better retention and peak shape on reverse-phase HPLC columns.

-

Superior Ionization: The pentafluorobenzyl group is strongly electron-capturing. This property makes the derivative highly sensitive in negative-ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), leading to very low limits of detection.[1]

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| 4-Fluorothiophenol (4-FTP) | ≥98% | Sigma-Aldrich |

| 4-Fluorothioanisole-d4 (SIL-IS) | 99 atom % D | Custom Synthesis Provider |

| Pentafluorobenzyl bromide (PFB-Br) | ≥99% | Acros Organics |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |

| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |

| Water | LC-MS Grade | Fisher Scientific |

| Formic Acid | LC-MS Grade | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | ACS Grade | Sigma-Aldrich |

| Human Plasma (K₂EDTA) | Bio-reclamation, IVT | Various |

Preparation of Stock and Working Solutions

-

4-FTP Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-FTP and dissolve in 10 mL of acetonitrile.

-

SIL-IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Fluorothioanisole-d4 and dissolve in 10 mL of acetonitrile.

-

Calibration Standards & QC Samples: Prepare working solutions by serial dilution of the 4-FTP stock solution with 50:50 (v/v) acetonitrile/water. Spike these into blank human plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL and quality control (QC) samples at low, medium, and high concentrations.

-

SIL-IS Working Solution (100 ng/mL): Dilute the SIL-IS stock solution with acetonitrile.

-

PFB-Br Derivatizing Reagent (1% v/v): Prepare fresh daily by dissolving 100 µL of PFB-Br in 10 mL of acetonitrile.

-

Potassium Carbonate Solution (0.1 M): Dissolve 1.38 g of K₂CO₃ in 100 mL of LC-MS grade water.

Sample Preparation and Derivatization Workflow

This protocol is designed to be robust and self-validating. The early addition of the SIL-IS ensures that it tracks the analyte of interest through every step of the process.

Caption: Workflow for Sample Preparation and Derivatization.

Detailed Steps:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).

-

Add 25 µL of the 100 ng/mL SIL-IS working solution (4-Fluorothioanisole-d4).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube.

-

Add 50 µL of 0.1 M potassium carbonate solution to create basic conditions for derivatization.

-

Add 50 µL of the 1% PFB-Br derivatizing reagent.

-

Vortex briefly and incubate the mixture in a heating block at 60°C for 45 minutes.[8]

-

After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile/water.

-

Vortex, centrifuge briefly, and transfer the final solution to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The analysis of halogenated compounds by LC-MS is well-established, and the following parameters provide a robust starting point for method development.[9][10]

| Parameter | Condition |

| LC System | Shimadzu Nexera or Waters ACQUITY UPLC |

| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 5 min, hold at 95% for 2 min, return to 40% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 5 µL |

| MS System | Sciex 6500+ or Thermo Fisher Quantiva Triple Quadrupole |

| Ionization Mode | ESI Negative |

| Ion Source Temp | 550°C |

| Curtain Gas | 35 psi |

| IonSpray Voltage | -4500 V |

| MRM Transitions | See Table 2 |

MRM Transitions and Compound Parameters

The Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing the individual derivatized analyte and the SIL-IS into the mass spectrometer. The transitions below are proposed based on the structures.

Table 2: Proposed MRM Transitions